5-Aminoisoquinoline

Beschreibung

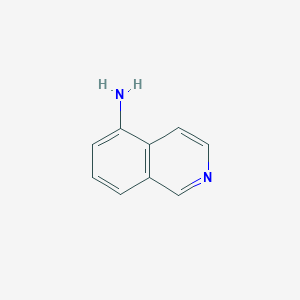

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

isoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVYNUOOZIKEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Record name | 5-aminoisoquinoline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150077 | |

| Record name | Isoquinol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID4248661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1125-60-6 | |

| Record name | 5-Aminoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoisoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Aminoisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDJ0JLN1Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 5 Aminoisoquinoline

Established Synthetic Routes to 5-Aminoisoquinoline

The synthesis of this compound can be achieved through several established routes, often involving multi-step transformations from simpler isoquinoline (B145761) or quinoline (B57606) derivatives.

Multi-step Reaction Sequences from Isoquinoline and 8-Hydroxyquinoline (B1678124) Precursors

Multi-step reaction sequences are fundamental to the synthesis of this compound and related derivatives. One approach involves starting from isoquinoline itself, although this often requires functionalization at the desired position. Another common strategy utilizes 8-hydroxyquinoline derivatives as precursors.

For instance, a series of 7-amino-isoquinoline-5,8-dione derivatives, structurally related to this compound, have been synthesized starting from isoquinoline through multi-step reactions. Similarly, 6-amino-quinoline-5,8-dione derivatives were prepared from 8-hydroxyquinoline via multi-step processes. niscpr.res.in The synthesis of 5-amino-8-hydroxyquinoline, a potential intermediate or related compound, can be achieved by the reduction of 5-nitro-8-hydroxyquinoline. google.com This reduction can be carried out using a Pd/C catalyst in isopropanol (B130326) with hydrazine (B178648) hydrate. google.com

A method for synthesizing 5,8-isoquinolinedione involves starting from 5-hydroxyisoquinoline, followed by nitrosation at the C-8 position, reduction of the nitroso group, and subsequent oxidation of the resulting 5-hydroxy-8-aminoisoquinoline. tandfonline.com This multi-step sequence highlights the utility of functionalized isoquinoline precursors in accessing derivatives with amino or oxygen functionalities at specific positions.

Nucleophilic Amination Mechanisms in this compound Derivatives

Nucleophilic amination is a key reaction type in the synthesis of aminoisoquinoline derivatives. This mechanism typically involves the attack of a nucleophilic amine species on an electrophilic center of the isoquinoline ring system.

In the synthesis of 7-amino-isoquinoline-5,8-diones from 6-bromo-isoquinoline-5,8-dione, the reaction with alkyl, heterocyclic, or aromatic amines proceeds via a nucleophilic tetrahedral mechanism. niscpr.res.in The rate of these reactions is influenced by the electron availability on the amino compounds. niscpr.res.in For example, reactions with aryl amines, which have lower electron availability on the amino group, tend to have longer reaction durations compared to aliphatic or heterocyclic amines. niscpr.res.in

Nucleophilic substitution of 1-haloisoquinolines with amines is a traditional method for preparing 1-aminoisoquinolines. nih.gov This reaction can be carried out using a base or a transition metal catalyst. nih.gov However, this approach requires the pre-functionalization of isoquinolines to the corresponding halogenated derivatives, which can be a limitation. nih.gov

Another approach involving nucleophilic addition is the synthesis of 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles and amines in the presence of Me3Al. nih.gov This reaction proceeds via a domino nucleophilic addition followed by intramolecular cyclization. nih.gov The proposed mechanism involves the condensation of the benzonitrile (B105546) derivative with the amine to form an imine intermediate, which then undergoes intramolecular cyclization, an N- Current time information in Bangalore, IN.researchgate.net-shift, and proton abstraction to yield the 1-aminoisoquinoline (B73089) product. nih.gov

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those involving transition metals, have gained prominence in isoquinoline synthesis due to their efficiency, selectivity, and milder reaction conditions.

Transition-metal-catalyzed C-H activation and annulation have emerged as powerful strategies for constructing diverse heterocyclic systems, including isoquinolines. researchgate.netmdpi.com This approach allows for the formation of cyclic products from readily available precursors through the direct functionalization of C-H bonds. mdpi.com Palladium, rhodium, and ruthenium are frequently used transition metal catalysts for these reactions, although cobalt and copper have also been reported. mdpi.com

The mechanism typically involves the coordination of the metal center to a directing group on the substrate, which facilitates the selective cleavage of a Csp2-H bond to form a metallacycle. mdpi.com Subsequent migratory insertion of an alkene or alkyne followed by reductive elimination affords the heterocyclic product. mdpi.com This strategy often incorporates the directing group into the final product structure and offers predictable site selectivity. mdpi.com

Examples of this approach in isoquinoline synthesis include rhodium(III)-catalyzed C-H activation/annulation of aromatic imines with alkynes to construct 1-aryl isoquinolines. researchgate.net Palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has also been reported for the synthesis of 3,4-substituted hydroisoquinolones. mdpi.com

While these methods are primarily focused on the synthesis of the isoquinoline core, they can potentially be adapted or extended for the synthesis of substituted isoquinolines, including amino-functionalized derivatives, by employing appropriately substituted starting materials or through subsequent functionalization steps.

Ruthenium-catalyzed hydrogenation has been explored for the selective reduction of isoquinoline derivatives. While hydrogenation often targets the nitrogen-containing heterocycle, specific catalytic systems can achieve carbocycle-selective hydrogenation, leading to 5,6,7,8-tetrahydroisoquinolines. nih.govacs.orgdicp.ac.cn This is particularly relevant for synthesizing saturated or partially reduced isoquinoline structures found in various bioactive molecules. nih.govthieme-connect.com

A chiral spiroketal-based diphosphine (SKP) ruthenium catalyst has been shown to achieve high carbocycle selectivity in the hydrogenation of benzannulated azaarenes, including isoquinolines, yielding the corresponding 5,6,7,8-tetrahydrogenated products. nih.govacs.orgthieme-connect.com This catalytic system has also demonstrated effectiveness in the asymmetric carbocycle hydrogenation of fused heteroarenes bearing an amino group, such as aminoisoquinolines. nih.govacs.orgthieme-connect.com

For example, the asymmetric hydrogenation of N-benzyl-N-methylisoquinoline-5-amine using a Ru/SKP catalyst afforded the corresponding 5-amino-5,6,7,8-tetrahydroisoquinoline in good yield with high chemo- and enantioselectivities. acs.org Gram-scale reactions of this compound derivatives have also been successfully performed using this catalytic system, providing the carbocycle-reduced products in good yields with moderate to good enantiomeric ratios. acs.org The proposed mechanism for this hydrogenation involves an inner-sphere process initiated by η4-coordinative activation of the isoquinoline carbocycle to the ruthenium dihydride complex. nih.govthieme-connect.com

Palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are valuable tools in the synthesis of isoquinolines, often employed in tandem sequences. These methods allow for the construction of the isoquinoline ring system through the formation of carbon-carbon and carbon-nitrogen bonds.

A strategy for synthesizing isoquinolines involves the palladium-catalyzed coupling of terminal acetylenes with the tert-butylimines of o-iodobenzaldehydes, followed by a copper-catalyzed cyclization of the intermediate iminoalkynes. organic-chemistry.orgnih.gov This sequential approach provides isoquinolines in good to excellent yields. organic-chemistry.orgnih.gov The choice of cyclization conditions can depend on the nature of the terminal acetylene (B1199291) used. nih.gov

Copper-catalyzed cyclization of iminoalkynes has also been reported as a method for preparing isoquinoline heterocycles in excellent yields. nih.gov In some cases, palladium and copper catalysis are used in a co-catalytic system. For instance, a synergistic rhodium- and copper-catalyzed process involving the C-H activation of benzylamine (B48309) and coupling with diazo compounds has been developed for the synthesis of fused isoquinolines. researchgate.net

Palladium catalysis is also utilized in C-H functionalization strategies for isoquinoline synthesis. An efficient method for synthesizing isoquinolines involves Pd(II)-catalyzed cyclization of oximes with vinyl azides or homocoupling of oximes. acs.org In these reactions, oximes can act as both a directing group and an internal oxidant. acs.org

Furthermore, palladium-catalyzed coupling reactions, such as the Sonogashira coupling, can be integrated with copper-catalyzed cyclizations for the synthesis of fused isoquinoline systems. researchgate.net For example, a copper-catalyzed tandem Sonogashira coupling/regioselective 6-endo cyclization has been developed for the synthesis of triazolo[5,1-a]isoquinoline derivatives. researchgate.net

These palladium- and copper-catalyzed approaches offer versatile routes to the isoquinoline core and substituted derivatives, providing valuable methodologies for the synthesis of compounds like this compound through appropriate reaction design and substrate selection.

Gold(III)-Mediated Domino Reactions for 1-Aminoisoquinoline Derivatives

Gold(III)-mediated domino reactions have been reported as a facile synthetic route towards 1-aminoisoquinoline derivatives. This method utilizes readily available 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297) as starting materials. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org The reactions proceed under mild conditions and are compatible with a variety of functional groups. organic-chemistry.orgacs.orgnih.govacs.org

A plausible mechanism for this domino process has been proposed, involving gold-catalyzed cyclization, followed by ammonia (B1221849) addition and subsequent transformations to yield the 1-aminoisoquinoline product. organic-chemistry.org Optimization studies have indicated that a combination of NaAuCl4·2H2O and AgSbF6 catalysts in acetonitrile (B52724) at 85°C can achieve high efficiency, with yields up to 92%. organic-chemistry.org The electronic nature of substituents on the substrates influences the reaction yield, with electron-donating groups enhancing yields and electron-withdrawing groups resulting in moderate yields. organic-chemistry.org Primary amides are reported to be most effective in this reaction, while secondary and tertiary amides show limited reactivity. organic-chemistry.org

The synthesis typically involves preparing 2-alkynylbenzamides, often via Sonogashira coupling, followed by the gold(III)-mediated reaction with ammonium acetate. organic-chemistry.org This method is noted for its efficiency and potential for applications in high-throughput drug screening. organic-chemistry.orgacs.org

Heterogeneous Catalysis in Aminoisoquinoline Synthesis (e.g., P2O5/SiO2)

Heterogeneous catalysis offers environmentally friendly alternatives for organic synthesis. conicet.gov.ar The use of P2O5/SiO2 as a heterogeneous catalyst has been explored in the synthesis of N-substituted 1-alkyl and 1-aryl 3-aminoisoquinolines through the cyclocondensation of 2-acylphenylacetonitriles with amines. conicet.gov.arbenthamdirect.comconicet.gov.areurekaselect.com

This method is described as simple and effective, offering advantages such as selectivity, ease of operation, and simple work-up procedures. benthamdirect.comconicet.gov.ar P2O5/SiO2 is easily prepared and handled, and it can be removed from the reaction mixture by simple filtration. conicet.gov.ar While effective under thermal conditions, the use of P2O5/SiO2 as a catalyst under microwave irradiation conditions was found not to be effective for these specific reactions in one study. conicet.gov.ar

The cyclocondensation reaction involves the reaction of 2-acylphenylacetonitriles with amines. conicet.gov.arbenthamdirect.comconicet.gov.ar Although other methods for synthesizing aminoisoquinolines may involve polluting acids and long reaction times, heterogeneous catalysts like P2O5/SiO2 are being investigated as eco-friendly alternatives. conicet.gov.ar

Novel Synthetic Strategies for this compound and its Derivatives

Novel synthetic strategies are continuously being developed to provide more efficient, selective, and environmentally benign routes to this compound and its derivatives.

Synthesis of 7-Amino-isoquinoline-5,8-diones and 6-Amino-quinoline-5,8-diones

The synthesis of amino isoquinoline-5,8-diones and amino quinoline-5,8-diones, which are related to aminoisoquinolines, has been reported. aphrc.orgniscpr.res.in Specifically, 7-amino-isoquinoline-5,8-diones have been synthesized starting from isoquinoline through multistep reactions. aphrc.orgniscpr.res.in A key step involves treating 6-bromoisoquinoline-5,8-dione with various alkyl, heterocyclic, or aromatic amines via a nucleophilic tetrahedral mechanism. aphrc.orgniscpr.res.in Similarly, 6-amino-quinoline-5,8-diones are prepared by treating 7-bromo-quinoline-5,8-dione with amines. aphrc.orgniscpr.res.in

The rate of these reactions is influenced by the electron availability of the amines used. niscpr.res.in The synthesized compounds are typically purified using chromatographic techniques and characterized by spectroscopic methods such as NMR spectroscopy and high-resolution mass spectrometry. aphrc.orgniscpr.res.in

These aminoquinone derivatives, while not this compound itself, share the isoquinoline or quinoline core and an amino substituent, providing relevant synthetic context, particularly regarding functionalization of the ring system.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com While specific examples focusing solely on this compound synthesis under strict green chemistry protocols are not extensively detailed in the provided results, the broader context of green chemistry in the synthesis of heterocyclic compounds, including aminoisoquinolines, is relevant.

Green chemistry approaches in organic synthesis encompass various strategies such as the use of green solvents (e.g., water, ethanol), solvent-free reactions, the development and use of environmentally benign catalysts (including heterogeneous catalysts), reduced energy consumption (e.g., microwave-assisted synthesis), improved atom economy, and the design of efficient, time-saving reactions. conicet.gov.arresearchgate.netmdpi.com

The exploration of heterogeneous catalysis, as mentioned in section 2.1.3.5, aligns with green chemistry principles due to the ease of catalyst separation and potential for recycling, reducing waste. conicet.gov.ar Microwave irradiation has also been explored in aminoisoquinoline synthesis as a way to decrease reaction time and potentially eliminate the need for a catalyst in some cases, offering environmental benefits. conicet.gov.ar

Applying green chemistry principles to this compound synthesis would involve considering factors such as the choice of starting materials, minimizing waste generation, using safer solvents and catalysts, and optimizing reaction conditions to be more energy-efficient.

Molecular Mechanisms of Action and Biological Research of 5 Aminoisoquinoline

Poly(ADP-ribose) Polymerase (PARP) Inhibition by 5-Aminoisoquinoline

Poly(ADP-ribose) polymerases (PARPs) constitute a superfamily of enzymes involved in numerous cellular processes, including DNA repair, gene transcription, and cell death. frontiersin.orgsonar.ch PARP-1, the most abundant member of this family, plays a crucial role in detecting and responding to DNA damage, particularly single-strand breaks. sonar.chscbt.comoncoscience.us Upon binding to damaged DNA, PARP-1 becomes catalytically active, utilizing NAD+ as a substrate to synthesize branched polymers of ADP-ribose (PAR) and modify target proteins, including itself. sonar.choncoscience.us This process, known as poly(ADP-ribosyl)ation, facilitates the recruitment of other repair proteins to the site of damage. frontiersin.orgoncoscience.us

This compound as a Potent and Selective PARP-1 Inhibitor

This compound (5-AIQ) is recognized as a potent and selective inhibitor of PARP-1 in human cells. researchgate.netmdpi.comresearchgate.net Compared to earlier PARP inhibitors like nicotinamide (B372718) and 3-aminobenzamide, 5-AIQ is described as more potent and water-soluble, with better permeability across cell membranes. researchgate.netmdpi.com It functions by competing with NAD+ for binding to the catalytic site of PARP molecules, thereby preventing the formation of PAR chains. oncoscience.usnih.gov While some sources indicate 5-AIQ as a selective PARP-1 inhibitor researchgate.netmdpi.comresearchgate.net, others suggest it inhibits multiple isoforms within the PARP superfamily, lacking strict isoform selectivity scispace.com. Nevertheless, it is widely used as a tool to study the effects of inhibiting PARPs. researchgate.netmdpi.comscispace.com

Role of PARP-1 Inhibition in Cellular Processes and Disease Models

Inhibition of PARP-1 by compounds like 5-AIQ impacts various cellular processes. PARP-1 is involved in the regulation of transcription, apoptosis, and the DNA damage response. frontiersin.org By blocking PARP-1 activity, inhibitors can disrupt DNA repair mechanisms, potentially leading to the accumulation of DNA damage and cell death. scbt.com PARP-1 also regulates the function of NF-κB in transcription, which is implicated in inflammation, angiogenesis, and metastasis. scispace.commdpi.com Therefore, PARP-1 inhibition can indirectly modulate the expression of genes regulated by NF-κB. scispace.com

PARP-1 inhibition has shown beneficial effects in various experimental disease models. Hyperactivity of PARP-1 is associated with pathological processes in metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. nih.govresearchgate.net Conversely, moderate PARP-1 activation can support the survival of tumor cells by enhancing DNA repair. nih.gov PARP inhibitors are being investigated for their therapeutic potential in both cancer and non-cancer diseases. nih.gov For example, PARP-1 inhibition has demonstrated neuroprotective effects in a mouse model of Huntington's disease. plos.org

Impact of PARP-1 Inhibition on DNA Repair Mechanisms

PARP-1 plays an essential role in the repair of DNA single-strand breaks (SSBs). frontiersin.orgscbt.com When activated by DNA damage, PARP-1 facilitates the recruitment of repair proteins to the site of SSBs. frontiersin.org Inhibition of PARP-1 can impair the repair of SSBs, potentially leading to their accumulation. oncoscience.us If these unrepaired SSBs are encountered by replication forks, they can cause replication fork arrest and collapse, resulting in the formation of more severe DNA double-strand breaks (DSBs). oncoscience.us These DSBs can then be repaired by other pathways, such as homologous recombination (HR) or non-homologous end joining (NHEJ). sonar.choncoscience.us The synthetic lethality observed between PARP inhibition and deficiencies in HR repair (such as in BRCA1/2 mutated cells) is a key principle exploited in cancer therapy. frontiersin.orgoncoscience.us While PARP-1's primary role is in SSB repair, it has also been associated with DSB repair pathways like NHEJ, although its precise importance in these pathways is not fully clear. sonar.ch

Biological Activities and Pharmacological Applications

Beyond its role in DNA repair, this compound exhibits other biological activities and has shown promise in various pharmacological applications, particularly in models of inflammation and ischemia-reperfusion injury.

Anti-inflammatory and Immunomodulatory Properties

This compound has demonstrated anti-inflammatory and immunomodulatory properties. researchgate.netmdpi.com PARP-1 is known to promote inflammatory processes by up-regulating the expression of various inflammatory mediators, such as TNFα, iNOS, COX2, MCP1, IL-1β, and IL-6, often acting as a co-activator for transcription factors like NF-κB. nih.gov By inhibiting PARP-1, 5-AIQ can down-regulate the activity of NF-κB, which in turn reduces the expression of several gene products involved in inflammation, including cytokines and adhesion molecules. scispace.com This indirect modulation of gene expression contributes to its anti-inflammatory effects in vivo. scispace.com Studies have shown that PARP-1 inhibition can reduce inflammation in various contexts. nih.gov

Efficacy in Ischemia-Reperfusion Injury Models (Cerebral, Cardiac, Splanchnic, Renal, Hepatic Artery)

This compound has proven useful in producing beneficial effects in various experimental models of ischemia-reperfusion (I/R) injury. researchgate.netmdpi.comresearchgate.net I/R injury occurs when blood flow to an organ is interrupted (ischemia) and then restored (reperfusion), often leading to significant tissue damage. sciltp.com PARP-1 is over-activated in I/R injury, where the re-supply of oxygen causes extensive DNA damage. scispace.com This over-activation can lead to the depletion of cellular NAD+ and ATP, contributing to cell death. scispace.comsonar.ch

Studies have shown that 5-AIQ can ameliorate the damage to cells and tissues following reperfusion of ischemic tissue. scispace.com Beneficial effects have been reported in models of cerebral researchgate.netmdpi.comresearchgate.net, cardiac researchgate.netmdpi.comresearchgate.netahajournals.orgresearchgate.net, splanchnic researchgate.netmdpi.comresearchgate.netqmul.ac.ukdntb.gov.ua, renal researchgate.netmdpi.comresearchgate.netnih.govdbcls.jpgoogle.com, and hepatic artery I/R injury researchgate.netmdpi.comresearchgate.netmedchemexpress.comtandfonline.com. For instance, in a rat model of renal I/R, 5-AIQ significantly reduced biochemical and histological signs of renal dysfunction and injury, as well as markedly reduced PARP activation caused by I/R. researchgate.netnih.gov In primary cultures of rat proximal tubular cells subjected to oxidative stress, 5-AIQ reduced cellular injury and death in a concentration-dependent manner. researchgate.netnih.gov In cardiac models, PARP inhibition by this compound has been shown to reduce reperfusion injury after heart transplantation, improving transplant function and preserving myocardial high energy phosphate (B84403) content. ahajournals.org It also attenuated the activation of adhesion molecules like P-selectin and ICAM-1. ahajournals.org

Data from research findings in ischemia-reperfusion injury models:

| Injury Model | Species | Key Finding | Source |

| Renal I/R | Rat | Reduced renal dysfunction, injury, and PARP activation. Reduced cellular injury and death in vitro. | researchgate.netnih.gov |

| Cardiac I/R | Rat | Reduced reperfusion injury, improved transplant function, preserved energy phosphates, attenuated adhesion molecules. | ahajournals.org |

| Splanchnic I/R | Rat | Beneficial effects observed. | researchgate.netmdpi.comresearchgate.netqmul.ac.ukdntb.gov.ua |

| Cerebral I/R | Not specified | Beneficial effects observed. | researchgate.netmdpi.comresearchgate.net |

| Hepatic Artery I/R | Rat | Reduced tissue injury. | researchgate.netmdpi.comresearchgate.netmedchemexpress.comtandfonline.com |

Influence on Renal Dysfunction and Fibrosis in Acute Kidney Injury Models

Research has explored the effects of this compound on renal dysfunction and fibrosis, particularly in models of acute kidney injury (AKI). Studies using cisplatin-induced AKI in rats have shown that 5-AIQ, as a PARP1 inhibitor, can ameliorate renal dysfunction and prevent body weight loss during the recovery phase nih.govnih.govsemanticscholar.org. It has been observed to decrease renal fibrosis and tubular lesions in these models nih.govnih.govsemanticscholar.org.

Specific findings in cisplatin-treated rats include that 5-AIQ treatment significantly decreased the urinary excretion of N-acetyl-β-d-glucosaminidase (NAG), a marker of tubular damage, and glucosuria nih.govsemanticscholar.org. It also increased creatinine (B1669602) clearance (CrCl) and decreased sodium fractional excretion (NaFE) nih.govnih.govsemanticscholar.org. In plasma, 5-AIQ treatment decreased elevated levels of sodium, urea, and creatinine caused by cisplatin (B142131) to levels similar to the control group nih.govnih.govsemanticscholar.org. Furthermore, 5-AIQ attenuated morphological alterations induced by cisplatin, including tubular atrophy and interstitial fibrosis, suggesting a role of PARP1 activity in the development of tubular lesions nih.govsemanticscholar.org. The treatment also decreased the increased renal expression of PAR polymer, α-smooth muscle actin (α-SMA), transforming growth factor-β1 (TGF-β1), and collagen-IV observed in cisplatin-treated groups nih.govsemanticscholar.org.

Here is a summary of key findings on the influence of 5-AIQ on renal dysfunction markers in a cisplatin-induced AKI rat model:

| Marker | Cisplatin Group Change | 5-AIQ Treatment Effect | Citation |

| Urinary NAG Excretion | Increased | Decreased | nih.govsemanticscholar.org |

| Glucosuria | Increased | Decreased | nih.govsemanticscholar.org |

| Creatinine Clearance (CrCl) | Decreased | Increased | nih.govnih.govsemanticscholar.org |

| Sodium Fractional Excretion (NaFE) | Increased | Decreased | nih.govnih.govsemanticscholar.org |

| Plasma Sodium | Increased | Decreased | nih.govnih.gov |

| Plasma Urea | Increased | Decreased | nih.govnih.gov |

| Plasma Creatinine | Increased | Decreased | nih.govnih.gov |

| Body Weight | Decreased | Prevented Loss | nih.govnih.govsemanticscholar.org |

| Renal Fibrosis | Increased | Decreased | nih.govnih.govsemanticscholar.org |

| Tubular Lesions | Increased | Decreased | nih.govnih.govsemanticscholar.org |

| Renal α-SMA Expression | Increased | Decreased | nih.govsemanticscholar.org |

| Renal TGF-β1 Expression | Increased | Decreased | nih.govsemanticscholar.org |

| Renal Collagen-IV Expression | Increased | Decreased | nih.govsemanticscholar.org |

Potential in Neuroimmune Dysfunction and Lung Injury Research

This compound has demonstrated beneficial effects in experimental models of neuroimmune dysfunction and lung injury, attributed to its anti-inflammatory and immunomodulatory properties mdpi.comresearchgate.net. In a rodent model of lung injury induced by zymosan-activated plasma, 5-AIQ, as a potent PARP inhibitor, reduced the degree of lung injury and attenuated the recruitment of neutrophils nih.gov. It also attenuated the expression of P-selectin and ICAM-1, adhesion molecules involved in neutrophil recruitment, in both the injured lung and in human endothelial cells exposed to oxidative stress or a pro-inflammatory cytokine like TNFalpha nih.gov. These findings suggest that PARP activation plays a role in neutrophil-mediated lung injury by regulating the expression of these adhesion molecules nih.gov.

Research also supports the potential therapeutic effects of 5-AIQ on neuroimmune dysfunction, such as in autism models, where it is associated with the modulation of Treg and Th17 cells researchgate.net.

Anti-angiogenic and Anti-metastatic Activities

This compound has shown remarkable anti-angiogenic and anti-metastatic activities in experimental models mdpi.comresearchgate.net. Inhibition of the expression of matrix metalloproteinases and other factors by 5-AIQ is believed to contribute to these activities researchgate.net. Studies in mouse models have provided evidence for its anti-metastatic activity researchgate.net.

Investigation in Neurodegenerative Diseases (e.g., Parkinson's Disease, Multiple Sclerosis)

Due to its potential as a PARP1 antagonist, 5-AIQ has been investigated as a potential therapeutic alternative in neurodegenerative diseases, including Parkinson's disease and multiple sclerosis mdpi.comresearchgate.net. Neuroinflammation is understood to play a crucial role in the pathophysiology of these conditions frontiersin.orgulisboa.pt. While the exact etiologies are complex, research in neurodegenerative diseases often explores pathways related to neuronal death, protein aggregation, and inflammation frontiersin.orgaccscience.compressbooks.pub. The PARP-1 inhibitory activity of 5-AIQ aligns with research into mitigating neuroinflammation and potentially influencing disease progression in these contexts mdpi.comresearchgate.netnih.gov.

Therapeutic Potential in Depression, Arthritis, and Asthma Research

This compound's PARP1 antagonist potential also suggests its therapeutic relevance in conditions like depression, arthritis, and asthma mdpi.comresearchgate.net. These conditions often involve inflammatory components, and PARP-1 is known to be activated in various inflammatory disorders mdpi.comnih.gov. Research into the therapeutic potential of PARP inhibitors in inflammatory diseases is ongoing nih.gov. For instance, studies have investigated the effects of PARP inhibition in models of arthritis and inflammatory conditions of the lung researchgate.net. The anti-inflammatory properties of 5-AIQ are central to its potential in these areas mdpi.comresearchgate.net.

Interaction with Other Biological Targets and Pathways

5-HT3 Receptor Ligand Research

Beyond its well-established role as a PARP-1 inhibitor, this compound has also been explored in the context of 5-HT3 receptor ligand research researchgate.net. The 5-HT3 receptor is a ligand-gated ion channel that is a target for anti-emetic drugs and is also implicated in mood regulation researchgate.netnih.govmdpi.com. Research in this area involves synthesizing and screening isoquinoline (B145761) and quinazoline (B50416) compounds for their affinity to the 5-HT3 receptor researchgate.net. While 5-AIQ itself is mentioned in the context of isoquinoline derivatives, specific detailed research findings on 5-AIQ as a 5-HT3 receptor ligand in the provided search results are limited to its structural class being relevant to the development of such ligands researchgate.net. Studies on 5-HT3 receptors focus on the binding sites and interactions with various agonists and antagonists nih.govnih.gov.

Potential as Matrix Metalloproteinase (MMP-2) Inhibitor

Research indicates that this compound (5-AIQ), primarily known as a poly(ADP-ribose) polymerase (PARP) inhibitor, also exhibits weak off-target inhibition of matrix metalloproteinase-2 (MMP-2). bath.ac.ukscispace.com Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes crucial for the degradation of extracellular matrix components and are involved in various physiological and pathological processes, including tissue remodeling, wound healing, cancer progression, and inflammation. rde.acaustinpublishinggroup.commdpi.com MMP-2, also known as gelatinase A, is particularly involved in the degradation of type IV collagen and denatured collagen (gelatin). mdpi.com

Studies have reported an inhibitory concentration 50 (IC50) value of 102 μM for 5-AIQ against MMP-2. bath.ac.ukscispace.com This indicates that a concentration of 102 μM of 5-AIQ is required to inhibit 50% of the activity of MMP-2 in in vitro assays. The inhibitory potency of compounds designed to inhibit PARP-1, including 5-AIQ, against MMP-2 has been observed to broadly follow their potencies against PARP-1. bath.ac.ukscispace.com

While 5-AIQ's primary mechanism of action is PARP inhibition, its observed weak inhibition of MMP-2 suggests a potential off-target effect. bath.ac.ukscispace.com The mechanism by which 5-AIQ inhibits MMP-2 is not as extensively characterized as its PARP inhibitory activity. However, traditional MMP inhibitors often function by chelating the Zn2+ ion in the enzyme's active site, which is essential for its catalytic activity. rde.acresearchgate.net Non-zinc-binding inhibitors have also been designed to interact with other sites on the enzyme. nih.gov Further detailed research would be required to fully elucidate the molecular interactions between 5-AIQ and MMP-2.

The implication of MMP-2 in various disease states, such as cancer, neurodegeneration, cardiovascular diseases, and inflammatory conditions, makes its inhibition a relevant area of research. austinpublishinggroup.commdpi.comnih.gov Although 5-AIQ's potency against MMP-2 is relatively weak compared to its PARP inhibitory activity, this off-target effect has been noted in the literature. bath.ac.ukscispace.com The broader biological activities of 5-AIQ, including its anti-inflammatory and anti-metastatic effects observed in some models, might be indirectly linked to the modulation of MMP expression or activity, although its primary impact in these contexts is attributed to PARP inhibition and subsequent down-regulation of pathways like NF-κB. scispace.com

Here is a summary of the reported IC50 value for 5-AIQ against MMP-2:

| Compound | Target Enzyme | IC50 (μM) |

| This compound | MMP-2 | 102 |

Structure Activity Relationship Sar Studies of 5 Aminoisoquinoline and Its Analogues

Elucidation of Key Structural Features for PARP-1 Inhibition

The development of PARP inhibitors has involved the identification of key structural features responsible for their inhibitory activity. Early studies on PARP inhibitors, based on the nicotinamide (B372718)/benzamide pharmacophore, revealed that constraining the carboxamide group by incorporating it into a second ring, such as in isoquinolinones, was critical for improved potency. nih.govsci-hub.cat 5-Aminoisoquinolin-1-one (often referred to as 5-AIQ in the literature, although chemically distinct from 5-aminoisoquinoline) is a small-molecule inhibitor of the catalytic activity of several PARP isoforms. bath.ac.uk While this compound itself is also described as a PARP-1 inhibitor, much of the detailed SAR information regarding the isoquinoline (B145761) scaffold's interaction with PARP-1 comes from studies on isoquinolinone derivatives. scispace.combath.ac.uk

The core isoquinoline structure provides a scaffold upon which modifications can be made to influence activity. The presence and position of the amino group, as well as potential substituents on the isoquinoline ring, play a role in determining the compound's interaction with the PARP-1 enzyme. Studies on related isoquinolinequinone derivatives have also shown that the insertion and location of substituents significantly impact antiproliferative activity, highlighting the importance of regiochemistry in isoquinoline-based compounds. nih.gov

Impact of Substituent Modifications on Biological Activity

Modifications to the basic this compound structure or related isoquinoline scaffolds can significantly alter their biological activity, particularly their potency and selectivity towards PARP-1 and other PARP isoforms. While specific detailed studies on substituent effects directly on the 5-amino group or other positions of this compound for PARP-1 inhibition were not extensively detailed in the search results, related studies on isoquinolinone and isoquinolinequinone derivatives provide insights into how substituents can influence activity.

For instance, in phenylaminoisoquinolinequinones, differences in antiproliferative activity were observed depending on the location and donor capacity of the substituted phenylamino (B1219803) group on the quinone nucleus. nih.gov This suggests that both the electronic properties and the spatial arrangement of substituents are important for biological activity in isoquinoline-based compounds.

A study on the radioiodination of this compound, intended for PARP-1 targeting, indicated that the iodination did not interfere with its IC50 values in Caco-2 cells, suggesting that this specific modification did not significantly affect its SAR in this context. researchgate.net

Studies on 3-aryl-5-substituted-isoquinolin-1-ones, designed to explore the nicotinamide-binding site of tankyrases (PARP-5a/b), revealed that the presence of an aryl group at the 3-position was required for potency, with optimal activity observed with a para-substituent on the aryl ring. nus.edu.sg Small meta-substituents were tolerated, while ortho-substituents reduced or abolished activity. Methyl and methoxy (B1213986) groups were found to be optimal at the 5-position of the isoquinolinone scaffold. nus.edu.sg While these findings are for isoquinolinones and tankyrases, they illustrate the general principles of how substituent identity and position on the isoquinoline core can impact interactions with PARP family enzymes.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Aminoisoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to find a mathematical relationship between the chemical structures of compounds and their biological activities. wikipedia.org This approach helps in identifying the molecular descriptors that are most influential in determining activity and can be used to predict the activity of new compounds.

Although specific QSAR studies focused solely on this compound and its direct analogues for PARP-1 inhibition were not prominently featured, QSAR analyses have been conducted on other isoquinoline and quinoline (B57606) derivatives to understand their structure-activity relationships for various biological activities, including antiproliferative effects. walisongo.ac.iddergipark.org.trresearchgate.netresearchgate.net

These studies typically involve calculating various molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, dipole moment, electronegativity, ionization potential, electron affinity), steric (e.g., molecular volume, molecular refractivity), and hydrophobic (e.g., log P) parameters. walisongo.ac.iddergipark.org.trresearchgate.netresearchgate.net Regression models are then built to correlate these descriptors with the observed biological activity (e.g., IC50 values). walisongo.ac.idresearchgate.net

For example, QSAR studies on 5,8-quinolinequinone derivatives have investigated the relationship between parameters like dipole moment, HOMO and LUMO energies, molecular volume, and log P with antiproliferative activity. dergipark.org.trresearchgate.netresearchgate.net These studies suggest that electronic and steric parameters, as well as lipophilicity, can play significant roles in the activity of these fused heterocyclic systems. While the specific findings may not directly translate to this compound due to structural differences, the methodology and the types of descriptors found to be important provide a framework for understanding potential QSAR studies on aminoisoquinoline derivatives targeting PARP-1.

Improved QSAR models for PARP-1 inhibition have been developed using techniques like data balancing and machine learning, highlighting the ongoing efforts to refine predictive models in this area. researchgate.netnih.gov These advanced QSAR approaches aim to provide more accurate predictions and better interpretability of the structural features contributing to PARP-1 inhibition.

Ligand-Receptor Binding Mode Predictions via Homology Modeling and In Silico Docking

Understanding how this compound and its analogues bind to the target enzyme, PARP-1, at a molecular level is crucial for rational drug design. In silico techniques, such as homology modeling and molecular docking, are valuable tools for predicting the ligand-receptor binding mode. rjsocmed.comnih.gov

Structural studies, including docking and molecular modeling, have been performed to investigate the binding of PARP inhibitors, including isoquinoline derivatives, to the catalytic domain of PARP-1. scispace.combath.ac.uk These studies aim to predict the preferred orientation and interactions of the ligand within the enzyme's active site.

For 5-aminoisoquinolin-1-one (5-AIQ), a docking/molecular modeling structure bound to the catalytic domain of chicken PARP-1 has been reported. scispace.combath.ac.uk This model, based on replacing a known ligand in a crystal structure, suggests that 5-AIQ binds as an analogue of the nicotinamide moiety of NAD+, the natural substrate for PARP-1. scispace.combath.ac.uk Key interactions observed in such models typically include hydrogen bonds with residues in the active site, such as those in the Ser/Gly motifs, and pi-stacking interactions with aromatic amino acid residues like tyrosine. scispace.combath.ac.uk

Specifically, hydrogen bonds can form between the nitrogen and oxygen atoms of the inhibitor and the backbone and side-chain atoms of residues in the PARP-1 active site. scispace.combath.ac.uk Pi-stacking interactions occur between the aromatic rings of the isoquinoline core and aromatic residues in the binding pocket. scispace.combath.ac.uk These predicted interactions provide insights into how the structure of this compound or its analogues facilitates binding and inhibits enzyme activity.

Computational Chemistry and in Silico Investigations of 5 Aminoisoquinoline

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

5-Aminoisoquinoline is recognized as a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). mdpi.comnih.gov PARP-1 is a key enzyme in the repair of DNA single-strand breaks, and its inhibition is a therapeutic strategy in oncology. mdpi.com The interaction of 5-AIQ with PARP-1 has been investigated through molecular docking and is structurally represented in the Protein Data Bank (PDB). The ligand is identified with the code '5IQ', and its complex with human PARP-1 is available under the PDB entry 2F2T. nih.gov

Molecular docking studies of PARP inhibitors generally show that they bind to the catalytic domain of the enzyme. researchgate.net This binding occurs in the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding pocket, preventing the synthesis of poly(ADP-ribose) (PAR) chains. nih.govmdpi.com This inhibition of PARP's catalytic activity leads to the "trapping" of the PARP enzyme on damaged DNA, a mechanism that contributes to the cytotoxicity of these inhibitors in cancer cells. mdpi.com The interaction typically involves hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as Tyr896, Arg878, Asp766, and Ser904, which contribute to the stability of the enzyme-inhibitor complex. researchgate.net While detailed molecular dynamics simulations specific to 5-AIQ were not found in the provided search results, this technique is commonly used to assess the conformational stability and fluctuations of protein-ligand complexes over time. researchgate.net

Quantum Chemical Treatment for Molecular Properties (e.g., dipole moment)

Quantum chemical calculations are employed to determine the fundamental molecular properties of a compound. While specific peer-reviewed studies detailing extensive quantum chemical treatments, such as the calculation of the dipole moment for this compound, were not prominently found, computational data is available through public databases. These databases provide properties derived from computational methods, offering a theoretical glimpse into the molecule's characteristics.

Density Functional Theory (DFT) is a common method used for such calculations, providing insights into electronic structure and properties like dipole moment, polarizability, and hyperpolarizability. researchgate.netresearchgate.net For instance, methods like B3LYP with a 6-311G(d,p) basis set are often used to calculate such properties. researchgate.net The dipole moment is a crucial descriptor as it reflects the charge distribution within a molecule and influences its interaction with other polar molecules and electric fields. researchgate.netnih.gov

The following table summarizes some of the computed molecular properties for this compound available from the PubChem database.

| Property | Value | Source |

| Molecular Weight | 144.17 g/mol | PubChem |

| Exact Mass | 144.068748264 Da | PubChem |

| XLogP3-AA | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area | 38.9 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 136 | PubChem |

This data is computationally generated and provided by PubChem. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pharmacokinetic Profiling

In silico ADME profiling is a critical step in early drug discovery, allowing for the prediction of a compound's pharmacokinetic behavior before extensive experimental studies are undertaken. For this compound, an in silico ADME profile has been generated using the SwissADME software. mdpi.com

The predictions indicate that 5-AIQ has favorable drug-like properties. It is predicted to be highly soluble in water and to have high gastrointestinal absorption. mdpi.com Furthermore, the molecule is predicted to be capable of penetrating the blood-brain barrier (BBB). mdpi.com The analysis also suggests that 5-AIQ is an inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme but is not a substrate for P-glycoprotein (P-gp), which is an important efflux transporter. mdpi.com In vitro studies using human liver microsomes complement these in silico predictions, showing that 5-AIQ is moderately metabolized, with a calculated in vitro half-life of 14.5 minutes and an intrinsic clearance of 47.6 µL/min/mg. mdpi.com

The table below details the predicted ADME properties of this compound from a study utilizing SwissADME.

| ADME Property | Predicted Value/Characteristic | Source |

| Water Solubility | Log S = -2.14 (Very Soluble) | mdpi.com |

| Gastrointestinal Absorption | High | mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | Yes | mdpi.com |

| P-glycoprotein (P-gp) Substrate | No | mdpi.com |

| CYP1A2 Inhibitor | Yes | mdpi.com |

| Bioavailability Score | 0.55 | mdpi.com |

Theoretical Studies on Reaction Mechanisms and Catalysis

Theoretical and computational methods are powerful tools for investigating reaction mechanisms, elucidating transition states, and understanding catalytic processes. frontiersin.org These studies can provide a deep understanding of how a molecule is synthesized or how it participates in chemical transformations.

However, based on the available search results, there are no specific theoretical studies focused on the reaction mechanisms or catalysis involving this compound. While there are general reports on the synthesis of isoquinoline (B145761) derivatives and the use of computational tools for designing synthetic pathways, dedicated computational investigations into the mechanistic aspects of 5-AIQ's formation or its role in catalytic cycles are not described in the sourced literature. uni.lunih.gov

Advanced Analytical Methodologies for 5 Aminoisoquinoline Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental for separating 5-Aminoisoquinoline from complex matrices, such as biological fluids or nanoparticle formulations, allowing for its accurate quantification.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Biofluid Analysis

For the determination of target analytes in biological fluids, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is widely regarded as a gold-standard technique due to its superior sensitivity, selectivity, and speed. mdpi.comjchps.comstanford.edu A validated bioanalytical UPLC-MS/MS assay has been developed for the quantitative analysis of 5-AIQ in plasma. mdpi.com

This method involves a straightforward protein precipitation step for sample preparation, followed by injection into the UPLC-MS/MS system. mdpi.comnih.gov The chromatographic separation is typically achieved on a C18 reversed-phase column under isocratic or gradient elution conditions. mdpi.comnih.gov The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. mdpi.com In the case of 5-AIQ, the precursor ion [M+H]⁺ is observed at an m/z of 145.0, which fragments into product ions used for quantification. mdpi.com

The method has been validated according to regulatory guidelines, demonstrating excellent linearity over a specified concentration range and acceptable precision, accuracy, and stability under various conditions. mdpi.commdpi.com This validated assay is suitable for pharmacokinetic and metabolic stability studies. mdpi.com

Table 1: UPLC-MS/MS Parameters for this compound Analysis in Plasma. mdpi.com

| Parameter | Condition |

| Instrument | UPLC-Tandem Mass Spectrometer |

| Column | Acquity CSH C18 (2.1 × 100 mm; 1.7 µm) |

| Mobile Phase | 10 mM Ammonium (B1175870) Acetate (B1210297) and Acetonitrile (B52724) (35:65; v/v) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 145.0 |

| Product Ions (Quantifier/Qualifier) | m/z 91.0 / 117.4 |

| Linearity Range | 1.0–666 ng/mL |

| Mean Recovery | 79.1% |

High-Performance Liquid Chromatography (HPLC) for Drug Loading Efficiency Determination

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for determining the amount of an active substance loaded into drug delivery systems, such as lipid or polymeric nanoparticles. nih.govscielo.brdergipark.org.tr This is a critical quality control parameter, and the methodology can be readily applied to this compound-loaded formulations.

The process involves separating the free, unloaded 5-AIQ from the encapsulated drug. The total amount of drug is determined by disrupting the nanocarriers with a suitable solvent, like methanol, to release the encapsulated compound. ijper.orgnih.gov The drug loading and encapsulation efficiency are then calculated based on the amount of drug quantified by the HPLC method against a standard calibration curve. dergipark.org.trnih.gov A typical HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent. scielo.brnih.gov

Table 2: Representative HPLC Parameters for Drug Loading Analysis

| Parameter | Typical Condition |

| Instrument | High-Performance Liquid Chromatography with UV Detector |

| Column | C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Buffer (e.g., Phosphate) : Organic Solvent (e.g., Acetonitrile/Methanol) |

| Flow Rate | Isocratic, typically 1.0 mL/min |

| Detection | UV Spectrophotometry (at λmax of 5-AIQ) |

| Internal Standard | An appropriate non-interfering compound may be used. nih.gov |

| Quantification | Based on a linear calibration curve of known concentrations. |

Spectrofluorometric Methods for Binding Interaction Studies

Fluorescence spectroscopy is a highly sensitive, non-invasive technique used to investigate the interactions between small molecules and biological macromolecules like proteins (e.g., human serum albumin, HSA) or DNA. nih.govnih.govresearchgate.net Such studies are vital for understanding the transport and mechanism of action of drug candidates.

The intrinsic fluorescence of proteins, which is mainly due to tryptophan and tyrosine residues, can be altered upon the binding of a ligand. researchgate.net This change, often a quenching (decrease) of the fluorescence intensity, can be measured. nih.govresearchgate.net By titrating a solution of the protein with increasing concentrations of 5-AIQ and monitoring the change in fluorescence, one can determine key binding parameters. These include the binding constant (Kb), which indicates the affinity of the interaction, and the number of binding sites. nih.govnih.gov The analysis of thermodynamic parameters at different temperatures can further elucidate the nature of the binding forces involved, such as hydrophobic interactions or hydrogen bonding. nih.govresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm the molecular structure of 5-AIQ.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. researchgate.net

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete and unambiguous assignment of all signals to specific atoms within the 5-AIQ structure. nih.gov

The resulting spectral data serves as a definitive fingerprint for the compound's structural identity. chemicalbook.comchemicalbook.com

Table 3: General NMR Data for Structural Confirmation of this compound. chemicalbook.comchemicalbook.com

| Nucleus | Technique | Information Provided |

| ¹H | 1D NMR | Chemical Shift (ppm), Multiplicity, Integration |

| ¹³C | 1D NMR | Chemical Shift (ppm) of each carbon atom |

| ¹H-¹H | COSY | Correlation of coupled protons |

| ¹H-¹³C | HSQC/HMBC | Correlation of protons to directly attached (HSQC) or nearby (HMBC) carbons |

High-Resolution Electron Ionization Mass Spectrometry (EI MS)

While modern analyses often use electrospray ionization (ESI), high-resolution mass spectrometry (HRMS) in general is a critical technique for confirming the elemental composition of a molecule. mdpi.com It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's exact molecular formula.

For this compound (C₉H₈N₂), HRMS would confirm the molecular weight with a high degree of precision, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum provides additional structural information that can be used for confirmation. mdpi.com For instance, in ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 145.0 fragments to produce characteristic product ions, which are used for its specific detection. mdpi.com

Table 4: High-Resolution Mass Spectrometry Data for this compound. mdpi.com

| Parameter | Value |

| Molecular Formula | C₉H₈N₂ |

| Exact Mass | 144.0687 |

| Observed Precursor Ion [M+H]⁺ (ESI) | m/z 145.0 |

| Key Fragment Ions (ESI-MS/MS) | m/z 117.4, 91.0 |

Bioanalytical Assays in Research

Bioanalytical assays are crucial for understanding the pharmaceutical potential of this compound. These in vitro methods provide preliminary data on its metabolic fate, cellular effects, and interactions with biological targets.

In vitro metabolic stability assays using human liver microsomes (HLMs) are a standard method to predict the metabolic clearance of a compound in the human body. HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for the phase I metabolism of many drugs and xenobiotics.

In a typical assay, this compound would be incubated with HLMs in the presence of NADPH, a necessary cofactor for CYP enzyme activity. The concentration of this compound would be monitored over time using a suitable analytical technique, such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the parent compound is then used to calculate its intrinsic clearance (Clᵢₙₜ), which is a measure of the metabolic activity of the liver enzymes towards the compound. From the intrinsic clearance, other pharmacokinetic parameters like the half-life (t₁/₂) can be estimated.

A high metabolic stability (low clearance and long half-life) suggests that the compound is likely to have a longer duration of action in the body, while low stability indicates rapid metabolism and elimination. This information is critical in the early stages of drug discovery for selecting candidates with favorable pharmacokinetic profiles.

Cell-based assays are employed to evaluate the potential of this compound to induce cell death (cytotoxicity) and to interfere with the cell division cycle. These assays are fundamental in cancer research, where the goal is often to identify compounds that selectively kill cancer cells or halt their proliferation.

For cytotoxicity testing, various cancer cell lines would be treated with increasing concentrations of 5-aminoisquinoline. After a defined incubation period, cell viability is assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by using fluorescent dyes that stain dead cells. The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell cycle analysis is often performed using flow cytometry. Cells treated with this compound are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. The fluorescence intensity of the cells is proportional to their DNA content. By analyzing the distribution of fluorescence intensities in the cell population, it is possible to determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, and G₂/M). A compound that causes a significant increase in the percentage of cells in a particular phase is said to induce cell cycle arrest at that stage. This can be a desirable property for an anticancer agent.

Enzyme inhibition assays are used to determine if this compound can block the activity of a specific enzyme. This is a key step in understanding the mechanism of action of a drug and for developing targeted therapies. For example, this compound is a known inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair.

In a typical enzyme inhibition assay, the enzyme, its substrate, and varying concentrations of the inhibitor (this compound) are mixed together. The activity of the enzyme is then measured by monitoring the rate of product formation or substrate consumption. The results are used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is valuable for optimizing the structure of the inhibitor to improve its potency and selectivity. The inhibition of enzymes like PARP by this compound derivatives is a major area of research in the development of new cancer therapies.

Genotoxicity and Safety Assessment in Pre Clinical Research

In Vitro Genotoxicity Studies (e.g., Bacterial Reverse Mutation Test, Chromosomal Aberration Test)

In vitro genotoxicity assays are the first line of screening for mutagenic potential. These tests expose isolated cells or microorganisms to the test compound.

Bacterial Reverse Mutation Test

The bacterial reverse mutation test, commonly known as the Ames test, is a widely used method to assess the potential of a substance to induce gene mutations. re-place.beeurofins.com.au This assay utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which are engineered to be unable to synthesize an essential amino acid (e.g., histidine). eurofins.com.aufda.gov The test evaluates whether the chemical compound can cause a reverse mutation, allowing the bacteria to regain their ability to produce the amino acid and subsequently grow on a medium lacking it. fda.gov The test is conducted both with and without a metabolic activation system (S9 mix), which simulates the metabolic processes that occur in the liver to identify substances that become mutagenic only after being metabolized. nih.gov

In the case of 5-Aminoisoquinoline, a bacterial reverse mutation test was performed in compliance with OECD guidelines. tandfonline.com The study utilized multiple strains of Salmonella typhimurium to detect different types of mutations. The results indicated that 5-AIQ did not induce a significant increase in the number of revertant colonies compared to the negative control, both in the presence and absence of the S9 metabolic activation system. tandfonline.com This suggests that this compound does not cause point mutations in these bacterial strains.

Chromosomal Aberration Test

The in vitro chromosomal aberration test is designed to identify substances that can cause structural changes to chromosomes. criver.comnelsonlabs.com This assay typically uses cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes. criver.comfda.gov The cells are exposed to the test compound for a defined period, both with and without metabolic activation. fda.gov Following exposure, the cells are arrested in the metaphase stage of cell division, and their chromosomes are examined microscopically for any structural abnormalities, such as breaks or exchanges. nelsonlabs.comfda.gov

A chromosomal aberration test was conducted on this compound using cultured human lymphocytes. tandfonline.com Even at the highest tested concentrations, 5-AIQ did not lead to a statistically significant increase in chromosomal aberrations, with or without metabolic activation. tandfonline.com In contrast, the positive control substances used in the study induced a significant number of chromosomal aberrations. tandfonline.com

| Test | Test System | Metabolic Activation (S9) | Result |

|---|---|---|---|

| Bacterial Reverse Mutation Test | S. typhimurium strains | With and Without | Negative |

| Chromosomal Aberration Test | Human Lymphocytes | With and Without | Negative |

In Vivo Genotoxicity Studies (e.g., Bone Marrow Micronucleus Test)

In vivo studies are essential to assess the genotoxic potential of a compound within a living organism, taking into account the complex processes of absorption, distribution, metabolism, and excretion.

Bone Marrow Micronucleus Test

The bone marrow micronucleus test is a standard in vivo assay used to detect chromosomal damage. It evaluates the formation of micronuclei, which are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in the bone marrow is an indication of chromosomal damage.

To evaluate the in vivo genotoxicity of this compound, a bone marrow micronucleus test was performed in mice. tandfonline.com The study did not find a significant increase in the incidence of micronucleated polychromatic erythrocytes in the bone marrow of mice treated with 5-AIQ compared to the control group. tandfonline.com

| Test | Test System | Endpoint | Result |

|---|---|---|---|

| Bone Marrow Micronucleus Test | Mouse | Frequency of Micronucleated Polychromatic Erythrocytes | Negative |

Non-mutagenic Profile of this compound

The collective evidence from the comprehensive battery of genotoxicity tests demonstrates that this compound has a non-mutagenic profile. tandfonline.com The compound did not induce gene mutations in the bacterial reverse mutation assay, nor did it cause chromosomal aberrations in cultured human lymphocytes. tandfonline.comtandfonline.com Furthermore, the in vivo bone marrow micronucleus test in mice was also negative, indicating that 5-AIQ does not cause chromosomal damage in a whole animal system. tandfonline.comtandfonline.com These findings are significant as they suggest that 5-AIQ does not damage DNA under the tested conditions. mdpi.com The non-mutagenic nature of this compound supports its therapeutic potential, as the absence of genotoxicity is a crucial safety requirement for the development of new pharmaceutical agents. tandfonline.commdpi.com

Formulation Strategies and Drug Delivery Systems for 5 Aminoisoquinoline

Development of Controlled Release Nanocomposites

Controlled release nanocomposites have been investigated as a method to deliver 5-Aminoisoquinoline. One such development involves the creation of a magnetic thermoresponsive nanocomposite (MTN) designed for the controlled release of 5-AIQ. This nanocomposite is structured as a core-shell system, where superparamagnetic iron oxide nanoparticles (SPIONs) form the core, acting as a heat source, and a thermoresponsive polymer, such as Poly(N-isopropylacrylamide) (PNIPAAm), forms the shell aimspress.com.

The MTN is synthesized through an in situ free radical polymerization of the thermo-responsive monomer (N-isopropylacrylamide) in the presence of SPIONs aimspress.com. This compound is then loaded onto the MTN by resuspending the nanocomposite in various concentrations of the drug aimspress.comresearchgate.net. The drug loading efficiency is influenced by the concentration of the feed drug, with higher concentrations leading to increased loading efficiency researchgate.net.

Structural characterization of the composite is performed using various experimental techniques aimspress.com. The thermoresponsive behavior, crucial for controlled release, is assessed by determining the lower critical solution temperature (LCST) using differential scanning calorimetry (DSC) and the cloud point (Tp) by turbidometry aimspress.comresearchgate.net.

Data regarding drug loading efficiency for different MTN and 5-AIQ ratios have been reported researchgate.netaimspress.com. For instance, a study showed varying drug loading efficiencies based on the weight ratio of MTN to 5-AIQ during the loading procedure aimspress.com.

Interactive Table 1: Drug Loading Procedure and Efficiency (Example Data)

| Sample Name | MTN (mg) | 5-AIQ (mg) | Volume of Drug Solution (ml) | MTN to Drug Ratio (wt/wt) | Drug Loading Efficiency (%) |

| MTN.5AIQ.1 | 50 | 5 | 4 | 10:1 | Data not explicitly provided in snippets for this ratio's efficiency, only procedure. |

| MTN.5AIQ.2 | 50 | 10 | 4 | 5:1 | Data not explicitly provided in snippets for this ratio's efficiency, only procedure. |

| MTN.5AIQ.3 | 50 | 20 | 4 | 2.5:1 | Data not explicitly provided in snippets for this ratio's efficiency, only procedure. |

| MTN.5AIQ.4 | 50 | 30 | 4 | 1.67:1 | Highest drug loading efficiency reported researchgate.net. Specific percentage is 85.72% aimspress.com. |

Note: The drug loading efficiency for MTN.5AIQ.4 was explicitly stated as 85.72% aimspress.com. While the table structure is based on provided loading procedures aimspress.com, specific efficiency values for other ratios were not found in the provided snippets.

Integration into Thermosensitive Drug Delivery Platforms

This compound has been integrated into thermosensitive drug delivery platforms, specifically utilizing the thermoresponsive properties of materials like PNIPAAm within nanocomposite structures aimspress.com. These platforms are designed to release the encapsulated drug in response to changes in temperature.

The core-shell magnetic thermoresponsive nanocomposite (MTN) serves as an example of such a platform aimspress.com. The PNIPAAm shell exhibits a lower critical solution temperature (LCST), above which it undergoes a coil-to-globule transition, leading to the release of the loaded drug aimspress.comresearchgate.net. This temperature-dependent release kinetic is a key feature of these thermosensitive systems aimspress.com.

The integration of SPIONs in the core allows for the potential use of magnetic hyperthermia, where an alternating magnetic field (AMF) can generate heat, triggering the thermoresponsive shell to release 5-AIQ at the target site aimspress.com. This bimodal approach combines hyperthermia and chemotherapy aimspress.com.

Bioevaluation of Nanocomposite Formulations in Cancer Models

The bioevaluation of this compound nanocomposite formulations has been conducted, particularly in the context of cancer models. Studies have focused on assessing their efficacy and biocompatibility.

A magnetic thermoresponsive nanocomposite loaded with 5-AIQ (MTN-5.AIQ) has been bioevaluated for its synergistic anticancer activity against human colon cancer aimspress.comresearchgate.net. Both in vitro and in vivo colorectal adenocarcinoma models have been used for testing aimspress.comresearchgate.net.

In vitro studies have shown that the MTN-5.AIQ composite effectively inhibits the viability of cancer cells, such as Caco-2 cells, upon incubation aimspress.comresearchgate.net.

In vivo evaluations of MTN-5.AIQ administration have indicated normal hepatic and renal functions, as well as a lower toxic effect on normal tissues aimspress.comresearchgate.net. The composite has demonstrated effectiveness in inhibiting tumor growth in colorectal adenocarcinoma models exhibiting PARP-1 overexpression, suggesting a promising candidate for dual therapy aimspress.comresearchgate.net.

The bioevaluation confirms the potential of these controlled-release, thermosensitive nanocomposites as a delivery system for this compound in targeted cancer therapy aimspress.comresearchgate.net.

Future Research Directions and Therapeutic Potential of 5 Aminoisoquinoline

Exploration of New Therapeutic Indications Beyond Current Applications

Current research highlights the potential of 5-AIQ and its derivatives in a range of therapeutic areas, primarily linked to its role as a PARP inhibitor and its anti-inflammatory and immunomodulatory properties. Beyond its established use as a research tool for studying PARP inhibition, future research can delve into its efficacy in treating conditions where PARP overactivation or inflammation plays a significant role.

Studies have indicated that 5-AIQ could serve as a therapeutic alternative in conditions such as depression, arthritis, asthma, Parkinson's disease, multiple sclerosis, and hepatic disease, owing to its PARP1 antagonist potential. mdpi.comresearchgate.net Its beneficial effects have also been observed in experimental models of ischemia-reperfusion injury affecting cerebral, cardiac, splanchnic, renal, and hepatic arteries. mdpi.com Furthermore, its anti-inflammatory and immunomodulatory properties have shown promise in experimental models of neuroimmune dysfunction and lung injury. mdpi.comscispace.com 5-AIQ has also demonstrated remarkable anti-angiogenic and anti-metastatic activity in experimental models. mdpi.comscispace.com